molecular formula C12H8ClN3O2S2 B5842364 N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide

Cat. No.: B5842364
M. Wt: 325.8 g/mol
InChI Key: DIQZHQNXXKIYTB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a chemical compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is unique due to its specific structural features and the presence of both benzothiadiazole and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S2/c13-9-3-1-2-4-10(9)16-20(17,18)8-5-6-11-12(7-8)15-19-14-11/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZHQNXXKIYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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